molecular formula C12H14O B14439275 2-Methyl-1-phenylpent-1-en-3-one CAS No. 75391-07-0

2-Methyl-1-phenylpent-1-en-3-one

Cat. No.: B14439275
CAS No.: 75391-07-0
M. Wt: 174.24 g/mol
InChI Key: JBFFAKAIUSEHAZ-UHFFFAOYSA-N
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Description

Overview of Enone Chemistry and Reactivity

The conjugated nature of enones leads to two primary sites of electrophilicity: the carbonyl carbon (C-1) and the β-carbon (C-3). This dual reactivity allows for two main types of nucleophilic attack:

1,2-Addition (Direct Addition): In this pathway, a nucleophile attacks the electrophilic carbonyl carbon directly. This is typical for strong, "hard" nucleophiles such as Grignard reagents and organolithium compounds.

1,4-Addition (Conjugate Addition or Michael Addition): Here, a nucleophile attacks the β-carbon, leading to the formation of an enolate intermediate. This type of addition is favored by "soft" nucleophiles like cuprates, amines, and thiols. The resulting enolate can then be protonated or react with other electrophiles.

The presence of the double bond also allows for a variety of other transformations, including cycloadditions, epoxidations, and reductions, making enones highly valuable intermediates in synthesis.

Retrosynthetic Considerations for 2-Methyl-1-phenylpent-1-en-3-one

Retrosynthetic analysis is a powerful tool for planning the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. For this compound, a primary disconnection strategy involves breaking the carbon-carbon double bond.

A common and effective method for the formation of α,β-unsaturated ketones is the Aldol (B89426) condensation . Following this logic, this compound can be retrosynthetically disconnected into two precursor molecules: benzaldehyde (B42025) and pentan-3-one . stackexchange.com

The forward synthesis would involve a crossed aldol condensation reaction. In this reaction, the enolate of pentan-3-one, formed by deprotonation at the α-carbon, would act as the nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. The initial aldol addition product, a β-hydroxy ketone, would then undergo dehydration (elimination of a water molecule) to yield the final α,β-unsaturated ketone, this compound. stackexchange.com Control of the reaction conditions is crucial to favor the desired crossed product and prevent self-condensation of pentan-3-one. stackexchange.com

Another potential, though often less direct, retrosynthetic approach is through a Wittig-type reaction , which would also form the carbon-carbon double bond.

Positioning of this compound within Contemporary Organic Chemical Research

While extensive, detailed research focusing solely on this compound is not abundant in readily available literature, its role as a classic α,β-unsaturated ketone places it as a fundamental building block and a model substrate in various organic transformations. Its value lies in its potential to be a precursor for more complex molecules. For instance, the core structure of this compound can be found within larger, more intricate molecular frameworks.

Research in areas such as the development of new synthetic methodologies, stereoselective reactions, and the synthesis of heterocyclic compounds often utilizes α,β-unsaturated ketones as starting materials or key intermediates. The specific substitution pattern of this compound, with a phenyl group at the β-position and a methyl group at the α-position, can influence the stereochemical outcome of reactions and provide a scaffold for the synthesis of specific target molecules.

Although specific high-profile applications in areas like total synthesis of natural products or materials science are not widely documented for this particular compound, its straightforward synthesis and the rich reactivity of the enone functionality ensure its continued relevance in synthetic organic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

75391-07-0

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

2-methyl-1-phenylpent-1-en-3-one

InChI

InChI=1S/C12H14O/c1-3-12(13)10(2)9-11-7-5-4-6-8-11/h4-9H,3H2,1-2H3

InChI Key

JBFFAKAIUSEHAZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(=CC1=CC=CC=C1)C

Origin of Product

United States

Synthetic Methodologies for 2 Methyl 1 Phenylpent 1 En 3 One

Classical Synthetic Routes

The foundational methods for the synthesis of 2-methyl-1-phenylpent-1-en-3-one have historically relied on condensation reactions, which involve the formation of a carbon-carbon bond between two carbonyl-containing precursors.

A primary and well-established method for synthesizing this compound is the crossed aldol (B89426) condensation. stackexchange.com This reaction typically involves the base-catalyzed reaction between benzaldehyde (B42025) and pentan-3-one. To favor the desired crossed product and minimize the self-condensation of the ketone, the reaction is often carried out by slowly adding pentan-3-one to a cooled solution of a strong base to form the enolate, followed by the addition of benzaldehyde. stackexchange.com Subsequent heating or acidification of the reaction mixture facilitates the dehydration of the intermediate aldol addition product to yield the final α,β-unsaturated ketone. stackexchange.com

Variations of this approach exist, including the Mukaiyama aldol reaction, which employs a silyl (B83357) enol ether of the ketone as a more defined enolate surrogate. stackexchange.com

The condensation of benzaldehyde with pentan-3-one is a cornerstone of classical synthesis for this target molecule. stackexchange.com The process hinges on the reactivity of the enolate of pentan-3-one with the electrophilic carbonyl carbon of benzaldehyde. Careful control of reaction conditions, such as temperature and the order of reagent addition, is crucial to maximize the yield of the desired product and prevent unwanted side reactions. stackexchange.com For instance, using freshly distilled benzaldehyde is often recommended to ensure high reactivity and purity. stackexchange.com

Modern Catalytic Approaches to this compound Synthesis

Contemporary synthetic chemistry has seen a shift towards more efficient and selective catalytic methods. These approaches often offer milder reaction conditions and greater control over the product formation.

Transition metal catalysis has revolutionized organic synthesis, providing powerful tools for the construction of complex molecules. mdpi.com While specific examples for the direct synthesis of this compound via transition metal-catalyzed coupling reactions are not extensively detailed in the provided search results, the general principles of reactions like the Heck and Suzuki couplings are highly relevant. mdpi.com For instance, a Heck-type reaction could hypothetically couple an aryl halide with a suitable enone precursor. Similarly, a Suzuki coupling could involve the reaction of an arylboronic acid with an enol triflate of pentan-3-one. An N-heterocyclic carbene-palladium(II) complex has been shown to be an effective catalyst for the Mizoroki-Heck reaction of aryl chlorides with styrenes, indicating the potential for such catalysts in related transformations. researchgate.net

Catalytic System Reactants Product Key Features
NHC-Pd(II)-Im ComplexAryl Chlorides, StyrenesSubstituted StyrenesEffective for both activated and deactivated aryl chlorides; reactions proceed smoothly in good to high yields. researchgate.net
PdCl₂(dppf)Boronic Acid, (Z)-vinyl IodideDiene EsterUsed in the total synthesis of marine natural products, demonstrating the utility of palladium catalysis in complex molecule synthesis. mdpi.com

Organocatalysis has emerged as a powerful, metal-free alternative for various organic transformations, including the formation of enones. rsc.org These reactions are often lauded for their operational simplicity and reduced environmental impact. For the synthesis of related chiral compounds, organocatalytic methods have been developed. For example, a highly efficient one-pot enantioselective synthesis of (R)-2-aryl-2,3-dihydro-4-quinolones from o-aminoacetophenones and aryl aldehydes has been achieved using organocatalysts. rsc.org While a direct organocatalytic route to this compound is not explicitly described, the principles of enamine and iminium ion catalysis, which are central to organocatalysis, could be applied to the condensation of benzaldehyde and pentan-3-one.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles aims to reduce the environmental footprint of chemical processes. In the context of synthesizing this compound, this can involve several strategies. The use of catalytic methods, both transition metal-based and organocatalytic, is inherently greener than stoichiometric reactions as it reduces waste. mdpi.com Furthermore, exploring solvent-free or more environmentally benign solvent systems is a key aspect. For instance, the development of reactions in high-temperature water can be a greener alternative to traditional organic solvents. rsc.org The use of readily available and less hazardous starting materials is also a cornerstone of green chemistry.

Solvent-Free or Aqueous Media Syntheses

In line with the principles of green chemistry, significant efforts have been made to move away from traditional organic solvents. Syntheses in aqueous media or under solvent-free conditions are highly desirable. For enone synthesis, methods using aqueous potassium hydroxide (B78521) with a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) have been reported, demonstrating the feasibility of conducting these condensations in water. beilstein-journals.org Such systems are not only environmentally benign but can also lead to excellent yields with high diastereoselectivity at room temperature. beilstein-journals.org

Another approach involves performing the condensation under solvent-free conditions, often facilitated by microwave irradiation or the use of solid supports. These techniques can accelerate reaction rates, improve yields, and simplify product work-up. While specific examples for this compound are not extensively detailed in the literature, the general applicability of these methods to Claisen-Schmidt condensations is well-established.

Table 1: Comparison of Reaction Conditions for Enone Synthesis

Condition Catalyst/Medium Advantages
Aqueous Media Aqueous KOH / TBAB Environmentally friendly, high diastereoselectivity, room temperature operation. beilstein-journals.org
Solvent-Free Solid supports (e.g., Alumina), Microwave Reduced solvent waste, potentially faster reaction times, simplified purification.

| Traditional | Base (e.g., NaOH, LDA) in organic solvent (e.g., Ethanol (B145695), THF) | Well-established, predictable outcomes. stackexchange.com |

Atom Economy and Reaction Efficiency Considerations

Atom economy is a crucial metric for evaluating the efficiency of a chemical synthesis, measuring how many atoms from the reactants are incorporated into the final product. The Claisen-Schmidt condensation for synthesizing this compound from benzaldehyde (C₇H₆O) and pentan-3-one (C₅H₁₀O) produces one molecule of water (H₂O) as a byproduct.

Calculation of Atom Economy:

Molecular Weight of Benzaldehyde = 106.12 g/mol

Molecular Weight of Pentan-3-one = 86.13 g/mol

Molecular Weight of this compound = 188.25 g/mol

Molecular Weight of Water = 18.02 g/mol

Atom Economy (%) = (Mass of desired product / Total mass of reactants) x 100 = (188.25 / (106.12 + 86.13)) x 100 ≈ 98.0%

Stereoselective Synthesis of Enone Derivatives

Controlling the stereochemistry during the synthesis of enones is critical, particularly when creating chiral molecules or specific geometric isomers for applications in pharmaceuticals and materials science. This involves both asymmetric catalysis to produce enantiomerically enriched products and diastereoselective methods to control the configuration of multiple stereocenters.

Asymmetric Catalysis in Enone Formation

Asymmetric catalysis allows for the synthesis of chiral molecules from prochiral precursors. In the context of enones, this can be achieved through various strategies, including the asymmetric reduction of the carbonyl group or asymmetric additions to the carbon-carbon double bond.

Flavin-dependent 'ene'-reductases (EREDs) have been explored for the asymmetric desaturation of ketones to form chiral enones. chemrxiv.org This biocatalytic approach offers a route to enantioselective synthesis under environmentally benign conditions. chemrxiv.org

Chiral metal complexes and organocatalysts are also widely used. For instance, chiral N,N'-dioxide–scandium(III) complexes have been successfully employed for the highly enantioselective 1,2-reduction of enones to produce chiral allylic alcohols. acs.org Similarly, organocatalysts derived from Cinchona alkaloids can effectively catalyze the asymmetric epoxidation of enones, yielding optically active epoxy ketones which are valuable synthetic intermediates. researchgate.net The conjugate addition of boronic acids to enones, catalyzed by chiral BINOL derivatives, represents another powerful method for creating stereocenters with high enantioselectivity. researchgate.net

Table 2: Examples of Asymmetric Catalysis in Enone Functionalization

Catalytic System Transformation Stereoselectivity
'Ene'-Reductases (EREDs) Carbonyl Desaturation High enantioselectivity for specific substrates. chemrxiv.org
Chiral N,N'-Dioxide–Sc(III) Complex 1,2-Reduction of Carbonyl Up to 95% ee. acs.org
Cinchona Alkaloid Derivatives Asymmetric Epoxidation 80 to 95% ee. researchgate.net

Diastereoselective Approaches to this compound

Diastereoselectivity in the synthesis of this compound primarily concerns the geometry of the carbon-carbon double bond, leading to either the (E) or (Z) isomer. The classical aldol condensation typically favors the formation of the more thermodynamically stable (E)-isomer. stackexchange.com

More complex diastereoselective syntheses can be designed to create multiple stereocenters in derivatives of the parent enone. Cascade reactions, such as inter- and intramolecular Michael additions, can produce highly functionalized cyclic structures with complete diastereoselectivity. beilstein-journals.org For example, the reaction of an enone with a Michael donor can proceed via a cascade, forming multiple new stereocenters in a single, highly controlled process. beilstein-journals.org Another advanced technique involves the asymmetric conjugate addition to an α-substituted cyclic enone, which generates a magnesium enolate that can then be trapped in a one-pot, diastereoselective manner by an electrophile, leading to products with adjacent quaternary and tertiary stereocenters. acs.org

Reaction Chemistry and Transformational Reactivity of 2 Methyl 1 Phenylpent 1 En 3 One

Nucleophilic Addition Reactions

The electronic nature of 2-Methyl-1-phenylpent-1-en-3-one, characterized by the electron-withdrawing carbonyl group, renders the β-carbon electrophilic and susceptible to attack by nucleophiles. This reactivity leads to two primary modes of addition: 1,4-conjugate addition (Michael addition) and 1,2-addition to the carbonyl group.

1,4-Conjugate Additions (Michael Additions)

The Michael addition, or 1,4-conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. In this process, a nucleophile adds to the β-carbon of the conjugated system. This type of addition is generally favored by "soft" nucleophiles, which include enolates, amines, and organocuprates (Gilman reagents). The reaction proceeds via the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final product.

Organocatalysis has emerged as a powerful tool for effecting asymmetric Michael additions. Chiral thiourea (B124793) derivatives, for instance, can act as bifunctional catalysts, activating both the enone and the nucleophile through hydrogen bonding to facilitate highly enantioselective transformations. While specific studies on this compound are not extensively documented in publicly available literature, the general principles of Michael additions using various nucleophiles are well-established for similar chalcone-type structures. For example, the addition of dimethyl malonate to chalcones, catalyzed by chiral organocatalysts like 1,2-diphenylethanediamine, has been shown to proceed with high yields and enantioselectivities. rsc.org

Nucleophile (Michael Donor)Catalyst/ConditionsProduct TypeGeneral Yield/Selectivity
Dimethyl MalonateChiral Diamine Organocatalyst1,4-AdductHigh Yield, High Enantioselectivity
ThiophenolsBase (e.g., Et3N)Thia-Michael AdductGenerally High Yield
Amines (e.g., Aniline)None or Mild Acid/BaseAza-Michael AdductVariable Yields
Gilman Reagents (R2CuLi)Stoichiometric1,4-Alkylated KetoneHigh Yield

1,2-Additions to the Carbonyl Group

In contrast to 1,4-additions, 1,2-additions involve the direct attack of a nucleophile on the electrophilic carbonyl carbon. This pathway is typically favored by "hard" nucleophiles, such as organolithium reagents and Grignard reagents. The resulting product is an allylic alcohol. The competition between 1,2- and 1,4-addition is influenced by several factors, including the nature of the nucleophile, the substrate, and the reaction conditions. The steric hindrance around the carbonyl group and the β-carbon can also play a role in directing the regioselectivity of the attack.

ReagentProduct TypeGeneral Observations
Organolithium (e.g., n-BuLi)Allylic AlcoholFavors 1,2-addition
Grignard Reagent (e.g., MeMgBr)Allylic AlcoholFavors 1,2-addition
Sodium Borohydride (B1222165) (NaBH4)Allylic AlcoholReduction of the carbonyl
Lithium Aluminum Hydride (LiAlH4)Allylic AlcoholPotent reducing agent for the carbonyl

Stereochemical Outcomes of Additions to this compound

The nucleophilic addition to this compound can lead to the formation of new stereocenters. In the case of 1,4-addition, a new stereocenter is created at the β-carbon, and potentially at the α-carbon if the subsequent protonation occurs stereoselectively or if the α-position is further functionalized. Asymmetric catalysis, employing chiral catalysts, is a key strategy for controlling the enantioselectivity of these additions. For instance, organocatalytic asymmetric Michael additions of ketones to nitroalkenes using chiral primary amine thiourea derivatives have been shown to provide products with high enantiomeric excess. nih.gov

In 1,2-additions, a new stereocenter is formed at the carbonyl carbon. The stereochemical outcome can be influenced by the facial selectivity of the nucleophilic attack, which can be directed by chiral reagents or catalysts. While specific data for this compound is limited, studies on analogous systems provide insights into the expected stereochemical control.

Cycloaddition Reactions

The carbon-carbon double bond in this compound can participate as a 2π component in various cycloaddition reactions, leading to the formation of cyclic structures. The electron-withdrawing nature of the adjacent carbonyl group makes it an activated dienophile for Diels-Alder reactions and a potential partner in other cycloadditions.

Diels-Alder Reactions and Hetero-Diels-Alder Chemistry

In a normal-electron-demand Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. Due to the carbonyl group, this compound is an activated dienophile. masterorganicchemistry.com The reaction with a suitable diene, such as Danishefsky's diene (an electron-rich diene), would be expected to proceed readily to form a six-membered ring. wikipedia.org The regioselectivity of the Diels-Alder reaction is governed by the electronic and steric properties of both the diene and the dienophile.

Hetero-Diels-Alder reactions involve a heteroatom in either the diene or the dienophile. This compound could potentially react as a dienophile with a heterodienophile, or the carbonyl group itself could act as the 2π component in a reaction with a diene, leading to the formation of a dihydropyran ring system.

DieneReaction TypeExpected Product
Danishefsky's DieneDiels-AlderSubstituted Cyclohexenone
2,3-Dimethyl-1,3-butadieneDiels-AlderSubstituted Cyclohexene (B86901)
Aza-diene (e.g., from imine)Hetero-Diels-AlderSubstituted Dihydropyridine

[2+2] and [3+2] Cycloadditions Involving this compound

1,3-Dipolar cycloadditions involve the reaction of a 1,3-dipole with a dipolarophile (in this case, the C=C bond of the enone) to form a five-membered heterocyclic ring. numberanalytics.com Various 1,3-dipoles, such as nitrile oxides and azomethine ylides, can be employed. wikipedia.orgnih.gov The regioselectivity of these reactions is controlled by the frontier molecular orbital interactions between the dipole and the dipolarophile.

Reaction TypeReactant 2Expected Product
[2+2] PhotocycloadditionEthylenePhenyl- and methyl-substituted cyclobutane (B1203170) fused to a pentanone ring
[3+2] CycloadditionNitrile Oxide (R-CNO)Isoxazoline derivative
[3+2] CycloadditionAzomethine YlidePyrrolidine derivative

Oxidation Reactions

The oxidation of this compound can target either the enone double bond or other parts of the molecule, leading to a variety of functionalized products.

Epoxidation Chemistry of the Enone Double Bond

The electron-deficient nature of the carbon-carbon double bond in α,β-unsaturated ketones makes it susceptible to nucleophilic epoxidation. A common method for the epoxidation of such systems is the Weitz-Scheffer reaction, which typically employs a nucleophilic oxidant like hydrogen peroxide under basic conditions. The reaction proceeds via a nucleophilic attack of a peroxy anion on the β-carbon of the enone, followed by an intramolecular cyclization to form the epoxide ring.

A variety of reagents and catalytic systems have been developed to effect the epoxidation of α,β-unsaturated ketones. For instance, sodium perborate (B1237305) in an aqueous co-solvent system provides a mild and convenient method for the synthesis of α,β-epoxyketones. nih.gov Another effective oxygen source is cyclohexylidenebishydroperoxide, which has been shown to give excellent yields of epoxides under Weitz-Scheffer conditions. rsc.org Furthermore, heterogeneous catalysts, such as basic layered hydrotalcites in the presence of hydrogen peroxide, offer an efficient and environmentally benign approach to epoxidation. acs.org The catalytic activity of these hydrotalcites is often correlated with the basicity of their surfaces. acs.org

Reagent/Catalyst SystemDescription
Sodium PerborateA mild reagent used in water and a co-solvent for good yields of epoxides. nih.gov
CyclohexylidenebishydroperoxideUsed as an oxygen source under Weitz-Scheffer conditions, providing excellent epoxide yields. rsc.org
Basic Hydrotalcites/H₂O₂A heterogeneous catalytic system that is effective and environmentally friendly. acs.org

Other Oxidative Transformations of this compound

Beyond epoxidation, the double bond of this compound can undergo other oxidative transformations. Ozonolysis, for example, leads to the cleavage of the carbon-carbon double bond. wikipedia.orglibretexts.org Depending on the workup conditions, this reaction can yield aldehydes, ketones, or carboxylic acids. For an α,β-unsaturated ketone like this compound, ozonolysis would cleave the double bond to produce two carbonyl-containing fragments.

Dihydroxylation of the double bond can be achieved using reagents like osmium tetroxide or potassium permanganate, resulting in the formation of a vicinal diol. libretexts.org This process typically occurs with syn-stereoselectivity. The resulting diol can then be subjected to oxidative cleavage with reagents like lead tetraacetate or periodic acid, providing an alternative to ozonolysis for cleaving the C-C bond. libretexts.org

Additionally, α,β-unsaturated ketones can undergo oxidative rearrangement reactions. For example, some diaryl α,β-unsaturated ketones have been shown to rearrange to 1,2-diaryl diketones in the presence of iodine and a peroxide, proceeding through an oxidative aryl migration and C-C bond cleavage. nih.govacs.org

Reduction Chemistry

The reduction of this compound can be directed chemoselectively to either the carbonyl group or the carbon-carbon double bond, depending on the reducing agent and reaction conditions employed.

Chemoselective Reduction of the Carbonyl Group

The selective reduction of the carbonyl group in an α,β-unsaturated ketone to an allylic alcohol, without affecting the double bond, is a common transformation. The Luche reduction is a widely used method for this purpose, employing sodium borohydride in the presence of a lanthanide salt, typically cerium(III) chloride, in a protic solvent like methanol. nih.govrsc.orgacs.orgrsc.orgnih.gov The cerium salt is believed to increase the electrophilicity of the carbonyl carbon and to generate a "harder" borohydride species, which favors 1,2-addition to the carbonyl group over 1,4-conjugate addition to the double bond. nih.govrsc.org Enzymes, such as perakine (B201161) reductase, have also been shown to be effective in the enantioselective reduction of α,β-unsaturated ketones to chiral allylic alcohols. union.edu

ReagentSelectivityProduct
NaBH₄/CeCl₃ (Luche Reduction)1,2-reduction of the carbonyl group. nih.govrsc.orgacs.orgrsc.orgnih.govAllylic alcohol
Perakine ReductaseEnantioselective 1,2-reduction of the carbonyl group. union.eduChiral allylic alcohol
Sodium Borohydride (NaBH₄)Can lead to a mixture of 1,2- and 1,4-reduction products. rsc.orgkhanacademy.orgAllylic alcohol and/or saturated ketone

Reduction of the Carbon-Carbon Double Bond

The conjugate reduction (1,4-reduction) of the carbon-carbon double bond in α,β-unsaturated ketones leads to the formation of a saturated ketone. This can be achieved using various catalytic systems. For example, catalytic hydrogenation with a palladium catalyst can reduce the double bond. copernicus.org Other methods involve the use of transition-metal catalysts. A system comprising nickel(II) chloride, lithium metal, and a catalytic polymer-supported arene in ethanol (B145695) has been shown to be effective for the conjugate reduction of various α,β-unsaturated carbonyl compounds under mild conditions. rsc.org Iron-catalyzed conjugate reduction using polymethylhydrosiloxane (B1170920) (PMHS) as a reductant also provides the corresponding saturated ketones in high yields. wikipedia.org Furthermore, palladium-catalyzed asymmetric conjugate reduction using ethanol as a hydride source has been developed for the enantioselective synthesis of saturated ketones. acs.org

Reductive Amination and Related Processes

Reductive amination of α,β-unsaturated ketones can lead to the formation of saturated amines. This transformation typically involves the reduction of both the carbon-carbon double bond and the carbonyl group in the presence of an amine. A process for the reductive amination of α,β-unsaturated carbonyl compounds using a supported palladium catalyst and hydrogen gas as the reductant has been reported to be highly selective and efficient. organic-chemistry.org In some cases, the reaction can be designed to proceed through the initial formation of an imine or enamine, followed by reduction. For instance, the direct reductive amination of α,β-unsaturated ketones has been achieved using sodium borohydride in the presence of a catalytic amount of H₃PW₁₂O₄₀. tandfonline.com

Radical Reactions Involving this compound

There is a notable lack of specific research on the radical reactions of this compound. However, the general reactivity of enones in radical processes can be considered. Enones can participate in photocatalytic reductive cyclizations, which may proceed through either radical anion intermediates or neutral radical species, leading to different cyclization products. mdpi-res.com They are also known to undergo [3+2] cycloaddition reactions initiated by the formation of γ-enone radicals.

In a broader synthetic context, this compound has been mentioned in studies that touch upon radical-related chemistry. For instance, it has been synthesized and characterized in research focused on iron-catalyzed reactions, although its own radical reactivity was not the subject of the investigation. mdpi-res.com Another study noted that the steric hindrance provided by the structure of this compound can be beneficial in preventing undesirable side reactions in certain copper-catalyzed processes. researchgate.net

A summary of related radical reactions for the general class of enones is presented in the table below. It is important to note that these are not specific to this compound.

Reaction Type Radical Intermediate General Outcome
Reductive CyclizationNeutral Radical / Radical AnionFormation of cyclic products
[3+2] Cycloadditionγ-enone radicalSynthesis of cyclopentenes
α-SubstitutionAlkenyl radical equivalentAddition at the α-position

Photochemical Transformations of this compound

Specific studies on the photochemical transformations of this compound are not readily found in the available literature. For the parent class of chalcones (benzylideneacetophenones), photochemical reactions such as E/Z isomerization and [2+2] cycloadditions to form dimers are characteristic. These reactions typically proceed from n,π* or π,π* excited states, and the specific pathway can be influenced by the substitution pattern on the aromatic rings and the enone backbone. rsc.org

While a related compound is known to undergo photochemical E/Z isomerization, this has not been explicitly documented for this compound itself. The photochemical behavior of flavonoids, which share the chalcone (B49325) structural motif, is also well-studied and known to be complex. rsc.org Without direct experimental evidence, any discussion of the specific photochemical reactivity of this compound would be speculative.

The following table outlines common photochemical reactions observed for the broader class of chalcones.

Transformation Description Typical Conditions
Photo-isomerizationReversible conversion between E and Z isomers of the double bond.UV irradiation
Photo-dimerization[2+2] cycloaddition of two monomer units to form a cyclobutane ring.Irradiation in solution or solid state
Photo-cyclizationIntramolecular cyclization, particularly in flavonoids with appropriate substituents.UV irradiation

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 2 Methyl 1 Phenylpent 1 En 3 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Advanced 1D and 2D NMR Experiments (e.g., COSY, HMQC, HMBC) for Structural Assignment

The complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR signals for 2-Methyl-1-phenylpent-1-en-3-one is achieved through a combination of one-dimensional and two-dimensional NMR experiments.

¹H and ¹³C NMR Spectra: The ¹H NMR spectrum provides initial information on the types of protons and their immediate electronic environment, while the ¹³C NMR spectrum reveals the number of distinct carbon environments. For this compound, characteristic signals for aromatic, vinylic, allylic, and aliphatic protons and carbons are expected.

COSY (Correlation Spectroscopy): This 2D experiment establishes proton-proton (¹H-¹H) coupling correlations within the molecule. For this compound, a COSY spectrum would reveal the coupling between the ethyl group's methylene (B1212753) and methyl protons, as well as potential couplings involving the vinylic proton and the allylic methyl group.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It is instrumental in assigning the ¹³C signals based on their attached, and often more easily assigned, protons. For instance, the carbon of the vinylic C-H group can be unequivocally identified.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides crucial information about long-range (typically 2-3 bond) ¹H-¹³C correlations, which is vital for piecing together the molecular fragments. Key HMBC correlations for this compound would include:

Correlations from the vinylic proton to the carbonyl carbon and the ipso-carbon of the phenyl ring.

Correlations from the allylic methyl protons to the vinylic carbons and the carbonyl carbon.

Correlations from the methylene protons of the ethyl group to the carbonyl carbon.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts based on known data for similar structures is presented below.

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations
1~7.3-7.5 (m)~138 (s)H-1', H-2'
2-~140 (s)H-1, H-allylic CH₃
3~6.5 (s)~125 (d)C-1, C-2, C-4, C-allylic CH₃
4-~200 (s)H-3, H-allylic CH₃, H-methylene (ethyl)
5~2.5 (q)~35 (t)C-4, C-6
6~1.1 (t)~8 (q)C-5
Allylic CH₃~2.0 (s)~15 (q)C-2, C-3, C-4
Phenyl C-H~7.3-7.5 (m)~128-130 (d)Other phenyl carbons

Note: This is a generalized table. Actual chemical shifts can vary based on solvent and experimental conditions.

Stereochemical Assignments via NMR for this compound

The double bond in this compound can exist as either the E or Z isomer. The stereochemistry is typically determined using Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY). An NOE is observed between protons that are close in space, regardless of their bonding connectivity.

For the (E)-isomer, an NOE would be expected between the vinylic proton and the protons of the phenyl ring. Conversely, for the (Z)-isomer, an NOE would be anticipated between the vinylic proton and the allylic methyl group. The presence or absence of these key spatial correlations allows for the unambiguous assignment of the double bond geometry.

Mass Spectrometry (MS) Characterization

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, which is C₁₂H₁₄O. researchgate.netnih.gov The calculated exact mass for this formula is 174.1045 g/mol . researchgate.net An experimental HRMS measurement confirming this value provides strong evidence for the proposed molecular formula.

Fragmentation Pattern Analysis for Structural Features of this compound

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The analysis of these fragment ions provides valuable structural information. Key expected fragmentation pathways for this compound include:

Loss of an ethyl radical (•CH₂CH₃): Cleavage of the bond between the carbonyl carbon and the ethyl group would result in a stable acylium ion at m/z 145. This is often a prominent peak.

Loss of a methyl radical (•CH₃): Cleavage of the allylic methyl group would lead to an ion at m/z 159.

Formation of a benzoyl cation: Cleavage of the bond between the phenyl ring and the rest of the molecule can lead to the formation of the benzoyl cation at m/z 105.

Formation of a phenyl cation: Further fragmentation of the benzoyl cation can produce the phenyl cation at m/z 77.

A table summarizing the expected major fragments is provided below.

m/zProposed Fragment Ion
174[M]⁺ (Molecular Ion)
159[M - CH₃]⁺
145[M - CH₂CH₃]⁺
105[C₆H₅CO]⁺
77[C₆H₅]⁺

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

C=O Stretch: A strong absorption band in the region of 1650-1680 cm⁻¹ is indicative of the conjugated ketone carbonyl group.

C=C Stretch: A medium intensity band around 1620-1640 cm⁻¹ corresponds to the carbon-carbon double bond.

Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.

Aliphatic C-H Stretch: Medium to strong bands below 3000 cm⁻¹.

Aromatic C=C Bending: Sharp bands in the fingerprint region (below 1600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy can provide complementary information. The C=C double bond, being more polarizable, often gives a strong signal in the Raman spectrum. The carbonyl C=O stretch is also observable. The symmetric vibrations of the phenyl ring are typically strong in the Raman spectrum.

A summary of expected key vibrational frequencies is presented in the table below.

Vibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy
Aromatic C-H Stretch> 3000IR, Raman
Aliphatic C-H Stretch< 3000IR, Raman
C=O Stretch1650-1680IR, Raman
C=C Stretch (alkene)1620-1640IR, Raman
C=C Stretch (aromatic)1450-1600IR, Raman

X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives

The general structure of chalcone (B49325) consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The planarity and conformation of this linker are of significant interest. In the solid state, chalcone derivatives can adopt either an s-cis or s-trans conformation about the single bond between the carbonyl group and the α-carbon.

Key findings from X-ray diffraction studies on chalcone derivatives include:

Crystal System and Space Group: Chalcone derivatives have been found to crystallize in various crystal systems, with the orthorhombic and monoclinic systems being common. tandfonline.comresearchgate.net

Molecular Conformation: The dihedral angle between the two phenyl rings is a significant parameter, indicating the degree of twisting in the molecule. osti.gov

Below is a table summarizing crystallographic data for several chalcone derivatives, which serve as structural analogues for this compound.

Compound Formula Crystal System Space Group Unit Cell Parameters Reference
(E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-oneC₁₆H₁₄O₂OrthorhombicPbcaa = 10.921 Å, b = 30.583 Å, c = 7.535 Å tandfonline.com
(2E)-3-(anthracen-9-yl)-1-(3,4-dichlorophenyl)prop-2-en-1-oneC₂₃H₁₄Cl₂OTriclinicP-1Not specified osti.gov
(E)-1-(4-bromophenyl)-3-(4-iodophenyl)prop-2-en-1-oneC₁₅H₁₀BrIOMonoclinicP2₁/ca = 16.147 Å, b = 14.270 Å, c = 5.9058 Å, β = 92.577° researchgate.net

This table presents data for chalcone derivatives as illustrative examples of the application of X-ray crystallography to related α,β-unsaturated ketones.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. Circular Dichroism (CD) spectroscopy is a primary tool in this category, measuring the difference in absorption of left and right circularly polarized light by a sample. youtube.comnih.gov This technique is particularly valuable for determining the absolute configuration and conformational features of chiral molecules in solution.

For a molecule like this compound, the introduction of a chiral center, for instance by stereoselective synthesis, would render it optically active and thus amenable to CD analysis. The α,β-unsaturated ketone chromophore is a well-studied system in CD spectroscopy. rsc.orgacs.org The electronic transitions of this chromophore, specifically the n → π* and π → π* transitions, give rise to characteristic CD signals, known as Cotton effects.

The sign and magnitude of these Cotton effects are highly sensitive to the stereochemistry of the molecule, including:

The absolute configuration of stereogenic centers near the chromophore.

The conformation of the enone system (s-cis vs. s-trans).

The helicity of the chromophoric system if it is inherently chiral.

The relationship between the conformation of α,β-unsaturated ketones and their CD spectra has been extensively investigated. acs.org Generally, a planar enone system is achiral. However, twisting around the C-C single bond of the enone moiety creates a chiral conformation that results in a non-zero rotational strength and a measurable CD spectrum. The direction of this twist (P- or M-helicity) dictates the sign of the Cotton effect associated with the n → π* transition.

While specific CD data for chiral derivatives of this compound are not available in the reviewed literature, the principles derived from studies on other chiral α,β-unsaturated ketones can be applied. For example, the analysis of the CD spectra of related compounds allows for the assignment of absolute configurations based on empirical rules that correlate the sign of the Cotton effects to the stereochemistry. rsc.org

Parameter Description Relevance to Stereochemical Analysis
Wavelength (nm) The specific wavelength of light at which the CD is measured.Different electronic transitions (e.g., n → π, π → π) occur at different wavelengths, each providing unique structural information.
Molar Circular Dichroism (Δε) The differential absorption of left and right circularly polarized light, normalized for concentration and path length.The sign and magnitude of Δε (the Cotton effect) are characteristic of a particular stereoisomer and its conformation.
Ellipticity (θ) The measured angle of rotation of the polarization ellipse, typically in millidegrees.Directly proportional to Δε and often the parameter reported by CD spectropolarimeters.

This table outlines the key parameters in a Circular Dichroism experiment and their significance in the stereochemical analysis of chiral molecules like derivatives of this compound.

Theoretical and Computational Chemistry of 2 Methyl 1 Phenylpent 1 En 3 One

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the molecular geometry and electronic properties of 2-Methyl-1-phenylpent-1-en-3-one. These methods allow for the precise calculation of parameters such as bond lengths, bond angles, and electronic distribution, which are crucial for predicting the molecule's stability and reactivity.

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure of enone systems due to its balance of accuracy and computational cost. DFT studies on molecules similar to this compound typically involve the use of functionals like B3LYP combined with basis sets such as 6-311+G(d,p). These calculations can provide detailed information on the molecule's optimized geometry, vibrational frequencies, and electronic properties.

For α,β-unsaturated ketones, DFT is employed to analyze the distribution of electron density and to identify the frontier molecular orbitals (HOMO and LUMO). The energies and shapes of these orbitals are key indicators of the molecule's reactivity, particularly in cycloaddition and nucleophilic addition reactions. For instance, the analysis of frontier orbitals can help in understanding the regioselectivity of reactions. acs.org

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Chalcone-like Structure

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C=O1.23--
C=C1.35--
C-C (vinyl)1.48--
C-C (phenyl)1.49--
O=C-C-121.5-
C=C-C (vinyl)-122.0-
C-C=C-C--180.0 (s-trans)

Note: This table is illustrative and represents typical values for similar enone structures. Specific values for this compound would require dedicated calculations.

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory for examining molecular properties. Methods like Møller-Plesset perturbation theory (MP2) are utilized to incorporate electron correlation effects, providing more accurate energy and geometry predictions. scispace.com

In the context of chalcones and related enones, ab initio calculations are instrumental in studying reaction mechanisms, such as the Claisen-Schmidt condensation by which they are often synthesized. scispace.com These calculations can map the potential energy surface of a reaction, identifying transition states and intermediates, thus offering a detailed picture of the reaction pathway.

Conformational Analysis and Energy Minima of this compound

The presence of rotatable single bonds in this compound gives rise to different possible conformations. The two primary conformations for the enone moiety are the s-cis and s-trans isomers, which refer to the arrangement around the single bond connecting the carbonyl group and the α,β-double bond.

Computational methods are used to perform a systematic search of the conformational space to identify all stable conformers and their relative energies. This analysis is crucial as the reactivity and spectroscopic properties of the molecule can be dependent on its dominant conformation. For many α,β-unsaturated ketones, the s-trans conformer is found to be more stable due to reduced steric hindrance. However, the presence of substituents can influence this preference.

Reaction Mechanism Predictions and Transition State Elucidation

Computational chemistry is a powerful tool for predicting the mechanisms of reactions involving enones and for elucidating the structures of their transition states.

The reactivity of the enone system in this compound can be modeled to predict its behavior in various reactions. The conjugated system presents two main sites for nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition). Computational models can predict the preferred site of attack by a given nucleophile by calculating the activation energies for both pathways.

Furthermore, computational studies have been used to rationalize the stereoselectivity observed in reactions such as the enantioselective reduction of α-alkyl-β-arylenones, a class to which this compound belongs. researchgate.net Docking studies, which model the interaction of the substrate with a catalyst or enzyme, can explain why a particular stereoisomer is formed preferentially. researchgate.net

For reactions such as cycloadditions, computational chemistry can predict both the regioselectivity and stereoselectivity. By calculating the energies of the different possible transition states, the most favorable reaction pathway can be determined. For example, in 1,3-dipolar cycloadditions involving enones, DFT calculations can elucidate why a particular regioisomer is formed. acs.org These studies often analyze the frontier molecular orbitals of the reactants to explain the observed selectivity based on orbital overlap and interaction energies.

Spectroscopic Property Prediction (e.g., computational NMR, IR, UV-Vis)

The theoretical prediction of spectroscopic properties for organic molecules like this compound has become a powerful tool in chemical research. By employing computational methods, it is possible to calculate various spectroscopic parameters, which can aid in the structural elucidation and characterization of the compound. These in-silico analyses are often performed using quantum chemical calculations, with Density Functional Theory (DFT) being a prominently used method for its balance of accuracy and computational cost.

For a molecule such as this compound, which is an α,β-unsaturated ketone, computational models can predict its Nuclear Magnetic Resonance (NMR) spectra, Infrared (IR) absorption frequencies, and Ultraviolet-Visible (UV-Vis) absorption maxima. These predictions are valuable for confirming experimental findings and for understanding the electronic structure and vibrational modes of the molecule.

The general approach for these predictions involves first optimizing the molecular geometry of the compound at a selected level of theory, for instance, using the B3LYP functional with a suitable basis set. Following the geometry optimization, the spectroscopic properties are calculated. For NMR, the Gauge-Independent Atomic Orbital (GIAO) method is commonly applied to predict the ¹H and ¹³C chemical shifts. For IR spectroscopy, the vibrational frequencies are calculated, which correspond to the absorption bands in the experimental spectrum. Time-Dependent DFT (TD-DFT) is the method of choice for predicting the electronic transitions that govern the UV-Vis spectrum.

While specific computational studies dedicated exclusively to this compound are not widely available in the literature, the well-established methodologies used for similar compounds, such as chalcones and other phenylpentenone isomers, provide a clear framework for how such predictions would be performed. For instance, studies on phenylpentenone isomers have successfully used DFT calculations to compute ¹H NMR spectra to aid in the assignment of isomers. nih.gov Similarly, extensive research on various chalcone (B49325) derivatives has demonstrated the utility of DFT in analyzing their structural and spectroscopic characteristics. biomedres.usscirp.orgacs.orgmdpi.com

The following sections detail the expected outcomes of such computational analyses for this compound, based on the established principles for this class of compounds.

Predicted ¹H and ¹³C NMR Chemical Shifts

Computational methods can provide valuable predictions of the ¹H and ¹³C NMR chemical shifts. These calculations are typically performed relative to a standard, such as tetramethylsilane (B1202638) (TMS). The predicted shifts for this compound would be expected to correlate with the electronic environment of each nucleus. For example, the protons and carbons of the phenyl group would show characteristic shifts, while the atoms in the enone system would be influenced by the electron-withdrawing nature of the carbonyl group and the conjugation.

Below is a table illustrating the kind of data that would be generated from a computational NMR prediction for this compound.

Atom NumberPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
1135.0-
2129.07.3-7.5 (m)
3128.57.3-7.5 (m)
4128.87.3-7.5 (m)
5128.57.3-7.5 (m)
6129.07.3-7.5 (m)
7138.06.8 (s)
8145.0-
9200.0-
1035.02.8 (q)
1110.01.1 (t)
1215.02.1 (s)

Note: The data in this table is hypothetical and serves as an illustration of the expected output from a computational study. The atom numbering corresponds to a standard IUPAC representation of the molecule.

Predicted IR Vibrational Frequencies

The prediction of the IR spectrum involves calculating the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds. For this compound, key predicted vibrational frequencies would include the C=O stretch of the ketone, the C=C stretch of the alkene, the C-H stretches of the aromatic and aliphatic groups, and the various bending modes.

An illustrative table of predicted IR frequencies is provided below.

Vibrational ModePredicted Frequency (cm⁻¹)
Aromatic C-H Stretch3100-3000
Aliphatic C-H Stretch3000-2850
C=O Stretch (Ketone)1680-1660
C=C Stretch (Alkene)1650-1630
Aromatic C=C Stretch1600-1450
C-H Bending1450-1350
C-O Stretch1250-1150

Note: The data in this table is hypothetical and serves as an illustration of the expected output from a computational study.

Predicted UV-Vis Absorption

The UV-Vis spectrum is determined by the electronic transitions within the molecule. For this compound, the conjugated system of the phenyl group, the double bond, and the carbonyl group is expected to give rise to characteristic π → π* and n → π* transitions. TD-DFT calculations can predict the wavelength of maximum absorption (λmax) for these transitions. The solvent environment can also be modeled to predict solvatochromic shifts.

A hypothetical table of predicted UV-Vis absorption data is shown below.

Electronic TransitionPredicted λmax (nm)
π → π250-280
n → π310-340

Note: The data in this table is hypothetical and serves as an illustration of the expected output from a computational study.

Role of 2 Methyl 1 Phenylpent 1 En 3 One As a Building Block in Complex Molecule Synthesis

Precursor in Natural Product Synthesis

While direct applications of 2-Methyl-1-phenylpent-1-en-3-one in the total synthesis of specific natural products are not extensively documented, its structural motif as an α,β-unsaturated ketone is a common feature in numerous natural compounds. organic-chemistry.org The reactivity of this moiety allows for a variety of transformations that are crucial in the assembly of complex natural product skeletons.

The conjugated system of this compound is susceptible to nucleophilic attack through Michael addition reactions, a fundamental carbon-carbon bond-forming strategy. nih.gov This reactivity can be exploited to introduce a wide range of substituents at the β-position, a key step in building more complex carbon skeletons. Furthermore, the ketone functionality can be readily transformed into other functional groups, such as alcohols or alkenes, providing further avenues for molecular elaboration.

One of the significant potential applications of this compound in natural product synthesis is its use in cycloaddition reactions, particularly the Diels-Alder reaction. organic-chemistry.org As a dienophile, it can react with a variety of dienes to construct six-membered rings, a common structural element in many natural products. organic-chemistry.orgnih.gov For instance, the reaction of a substituted furan (B31954) with an α,β-unsaturated ketone can lead to the formation of highly functionalized cyclohexene (B86901) derivatives, which can serve as key intermediates in the synthesis of terpenoids and other complex natural products. nih.gov

Another potential synthetic pathway involves the Nazarov cyclization, where divinyl ketones are converted into cyclopentenones under acidic conditions. wikipedia.org Although this compound is not a divinyl ketone itself, it can be a precursor to such systems through further chemical modifications. Cyclopentenone rings are present in a variety of biologically active natural products, including prostaglandins (B1171923) and jasmone. wikipedia.org

Intermediate in Pharmaceutical Scaffold Construction

The α,β-unsaturated ketone moiety is a well-recognized pharmacophore and a versatile intermediate in the synthesis of various heterocyclic scaffolds that form the core of many pharmaceutical drugs. The reactivity of this compound allows for its incorporation into diverse ring systems with potential biological activity.

A prominent application of α,β-unsaturated ketones is in the synthesis of substituted pyridines and pyrimidines. For example, the reaction of an enaminone with an α,β-unsaturated ketone can lead to the formation of highly substituted pyridine (B92270) derivatives. While specific examples with this compound are not prevalent in the literature, the general reaction pathway is well-established.

Furthermore, the reaction of α,β-unsaturated ketones with binucleophiles such as amidines or guanidines can yield pyrimidine (B1678525) derivatives. These nitrogen-containing heterocycles are fundamental components of many biologically active compounds, including antiviral and anticancer agents.

The Michael addition reaction of various nucleophiles to this compound can generate intermediates that are precursors to a range of pharmaceutical scaffolds. nih.gov For instance, the addition of a thiol-containing nucleophile could lead to the synthesis of sulfur-containing heterocycles, while the addition of an amine could be a key step in the synthesis of various nitrogen-containing ring systems.

Applications in Materials Science and Polymer Chemistry

The reactivity of the double bond in α,β-unsaturated ketones like this compound makes them potential monomers for polymerization reactions. The presence of both a phenyl group and a ketone functionality can impart unique properties to the resulting polymers. While specific polymerization studies of this compound are not widely reported, the polymerization of similar monomers suggests potential applications.

For instance, polymers derived from α,β-unsaturated ketones can exhibit interesting thermal and optical properties. The phenyl group can contribute to a higher refractive index and thermal stability, while the ketone group can provide a site for post-polymerization modification, allowing for the fine-tuning of the material's properties.

In the realm of photopolymerization, chalcone (B49325) derivatives, which share the α,β-unsaturated ketone motif with a phenyl group, have been investigated as photoinitiators. These compounds can absorb light and initiate polymerization reactions, making them useful in applications such as dental fillings, coatings, and 3D printing. The structural similarity of this compound to chalcones suggests its potential to be explored for similar applications.

Derivatization for Ligand Design and Catalyst Development

The functional groups present in this compound offer multiple handles for derivatization to create novel ligands for coordination chemistry and catalyst development. The ketone oxygen and the potential for introducing other heteroatoms through reactions at the double bond provide coordination sites for metal ions.

By modifying the structure of this compound, it is possible to synthesize bidentate or tridentate ligands. For example, reaction of the ketone with a diamine could lead to the formation of a Schiff base ligand containing both nitrogen and oxygen donor atoms. The steric and electronic properties of these ligands can be tuned by varying the substituents on the phenyl ring or the aliphatic chain.

These custom-designed ligands can then be complexed with various transition metals to form catalysts for a range of organic transformations. The development of new catalysts is crucial for achieving higher efficiency, selectivity, and sustainability in chemical synthesis. While the direct use of this compound in catalysis is not well-documented, its potential as a scaffold for ligand synthesis is significant.

Environmental Considerations and Chemical Transformations of 2 Methyl 1 Phenylpent 1 En 3 One

Photodegradation Pathways

Direct photodegradation of 2-Methyl-1-phenylpent-1-en-3-one in the environment has not been extensively studied. However, the photochemical behavior of α,β-unsaturated ketones as a class suggests several potential degradation pathways. The primary atmospheric loss process for such compounds during the daytime is oxidation initiated by hydroxyl (OH) radicals. copernicus.org While direct photolysis is generally not a significant process for these ketones in the troposphere, with estimated lifetimes of several days, their reactions with OH radicals are much faster. copernicus.org

Potential photochemical reactions for this compound include:

Cis-trans isomerization: The E-isomer (trans) is generally more stable, but UV light can induce isomerization around the C=C double bond.

Cycloaddition: [2+2] cycloaddition reactions can occur, leading to dimerization.

Photoenolization: In the presence of a mild base, UV light can induce deconjugation through the formation of a dienol intermediate.

The most significant atmospheric degradation pathway is expected to be its reaction with OH radicals. For structurally similar α,β-unsaturated ketones, this reaction proceeds rapidly. copernicus.orgcopernicus.orgresearchgate.net The OH radical can add to either carbon of the C=C double bond or abstract a hydrogen atom, initiating a cascade of oxidation reactions that break down the parent molecule into smaller, oxygenated products. copernicus.orgcopernicus.org

Chemical Stability and Degradation Mechanisms under Environmental Conditions

The chemical stability of this compound is influenced by environmental factors such as pH and the presence of oxidants. As an α,β-unsaturated ketone, its primary degradation mechanism in the atmosphere is oxidation by OH radicals, with ozone (O₃) and nitrate (B79036) radicals (NO₃) also contributing, particularly at night. copernicus.org

Atmospheric Oxidation: The reaction with OH radicals is the dominant daytime sink for α,β-unsaturated ketones. copernicus.org Based on studies of similar compounds like 3-methyl-3-penten-2-one (B7765926) and 4-methyl-3-penten-2-one, the atmospheric lifetime of this compound with respect to OH radical oxidation is estimated to be on the order of hours to a few days, indicating degradation near its emission source. copernicus.orgnih.gov This oxidation leads to the formation of various smaller oxygenated compounds and contributes to the formation of secondary organic aerosols and peroxyacetyl nitrate (PAN), an important atmospheric pollutant. copernicus.orgcopernicus.org

Aqueous Degradation: In aqueous environments, α,β-unsaturated ketones can undergo epoxidation in the presence of a base and an oxidant like hydrogen peroxide. rsc.org This reaction would convert the double bond of this compound into an epoxide ring, altering its chemical properties and subsequent environmental fate.

Table 1: Key Environmental Degradation Pathways

PathwayReactant/ConditionDescriptionSignificance
Atmospheric OxidationOH RadicalsRapid reaction with hydroxyl radicals, leading to molecular breakdown.Dominant daytime degradation process in the atmosphere. copernicus.org
Atmospheric OxidationO₃, NO₃ RadicalsReaction with ozone and nitrate radicals.Contributes to nighttime degradation. copernicus.org
Aqueous EpoxidationBase + H₂O₂Formation of an epoxide across the C=C double bond in water. rsc.orgPotential degradation pathway in water bodies.
PhotodegradationUV LightIncludes potential isomerization and cycloaddition reactions.Considered a minor loss process compared to OH radical oxidation. copernicus.org

Biotransformation Studies

The biotransformation of this compound has been investigated using microorganisms and isolated enzymes, which can catalyze stereoselective reductions.

Yeast-Mediated Reduction: Studies have shown that baker's yeast (Saccharomyces cerevisiae) can effectively reduce (E)-2-Methyl-1-phenylpent-1-en-3-one. The primary biotransformation product is the corresponding saturated ketone, 2-methyl-1-phenylpentan-3-one. This bioreduction is highly chemoselective, targeting the C=C double bond. Furthermore, the reaction is stereoselective, producing mainly the (S)-enantiomer of the saturated ketone.

Enzymatic Reduction by Old Yellow Enzymes (OYEs): Ene-reductases from the Old Yellow Enzyme (OYE) family are known to catalyze the asymmetric reduction of activated C=C bonds in compounds like α,β-unsaturated ketones. mdpi.comresearchgate.net These flavin-dependent enzymes use a nicotinamide (B372718) cofactor (NAD(P)H) to deliver a hydride to the β-carbon of the enone system, while a proton is transferred to the α-carbon from an active site residue, typically a tyrosine. mdpi.com This enzymatic process is highly efficient and stereoselective, making it a valuable tool for synthesizing chiral compounds. researchgate.net While direct studies on this compound with a wide range of OYEs are limited, the known substrate scope of this enzyme family suggests it is a likely candidate for this type of biotransformation. mdpi.com Some OYEs have also been shown to catalyze the reverse reaction, dehydrogenating saturated ketones to form enones. researchgate.net

Table 2: Biotransformation Products of this compound

BiocatalystReaction TypePrimary ProductKey Finding
Saccharomyces cerevisiae (Baker's Yeast)Bioreduction(S)-2-Methyl-1-phenylpentan-3-oneChemoselective reduction of the C=C bond with high stereoselectivity for the (S)-enantiomer.
Old Yellow Enzymes (OYEs)Asymmetric Reduction2-Methyl-1-phenylpentan-3-oneCatalyzes the stereoselective reduction of the C=C bond. mdpi.comresearchgate.net

Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Routes for 2-Methyl-1-phenylpent-1-en-3-one

The classical synthesis of this compound typically involves a Claisen-Schmidt condensation reaction between a substituted benzaldehyde (B42025) and a ketone. frontiersin.orgpropulsiontechjournal.com While effective, future research will likely focus on developing more efficient and environmentally benign synthetic protocols. Green chemistry principles are increasingly being applied to the synthesis of chalcones, with methods such as microwave-assisted synthesis, ultrasound irradiation, and solvent-free reaction conditions gaining prominence. frontiersin.orgpropulsiontechjournal.comrjpn.org These approaches often lead to shorter reaction times, higher yields, and a reduction in the use of hazardous solvents. rjpn.orgmdpi.com

Furthermore, the exploration of novel catalytic systems is a promising avenue. The use of solid-supported catalysts, ionic liquids, and biocatalysts could offer advantages in terms of reusability, selectivity, and milder reaction conditions. nih.govacs.org For instance, Hβ zeolite has been shown to effectively catalyze the tandem hydration/condensation of alkynes and aldehydes to produce α,β-unsaturated ketones under solvent-free conditions. rsc.org Investigating similar heterogeneous catalysts for the synthesis of this compound could lead to more sustainable and economically viable production methods.

Exploration of Undiscovered Reactivity Patterns and Transformations

The α,β-unsaturated carbonyl moiety in this compound is a key determinant of its reactivity, making it susceptible to both 1,2- and 1,4- (Michael) additions. uobabylon.edu.iqrsc.orgpressbooks.pub While the general reactivity of α,β-unsaturated ketones is well-established, there remains scope for discovering novel transformations. wikipedia.org Future research could focus on exploring the reactivity of the di-substituted double bond in this compound, which may exhibit unique steric and electronic effects compared to simpler chalcones.

The investigation of photochemical transformations of this compound is another area of interest. scielo.org.mx Light-induced isomerizations and cycloadditions could lead to the formation of novel molecular scaffolds with potentially interesting biological or material properties. Furthermore, the use of this compound as a substrate in multicomponent reactions could provide efficient pathways to complex molecular architectures in a single synthetic step. The development of new annulation reactions involving α,β-unsaturated ketoximes derived from this chalcone (B49325) could also lead to diverse heterocyclic compounds. colab.ws

Advancements in Asymmetric Synthesis and Chiral Derivatization of this compound

The creation of chiral molecules is of paramount importance in medicinal chemistry and materials science. The asymmetric synthesis of this compound and its derivatives represents a significant and ongoing challenge. Future research will likely focus on the development of highly stereoselective catalytic methods. Organocatalysis, using chiral amines and other small organic molecules, has emerged as a powerful tool for the asymmetric synthesis of chalcones and their derivatives. acs.orgresearchgate.netnih.gov For instance, chiral cinchona alkaloid squaramides have been used to catalyze the enantioselective addition of nitromethane (B149229) to chalcones. nih.gov

The development of metal-catalyzed asymmetric reactions, such as enantioselective hydrogenation, epoxidation, and conjugate additions, will also be a key research direction. nih.govrsc.orgacs.org Chiral iridium and ruthenium complexes have shown great promise in the asymmetric hydrogenation of α,β-unsaturated ketones. nih.govrsc.org The synthesis of axially chiral chalcones is another emerging area of research with potential applications in asymmetric catalysis and materials science. acs.orgnih.gov Furthermore, the development of efficient methods for the chiral derivatization of this compound will be crucial for creating libraries of enantiomerically pure compounds for biological screening and other applications.

Integration of this compound in Advanced Functional Materials

The unique electronic and photophysical properties of chalcones make them attractive candidates for incorporation into advanced functional materials. researchgate.netstmjournals.com Future research could explore the use of this compound as a monomer or a key building block in the synthesis of novel polymers. stmjournals.comacs.orgresearchgate.net The presence of the α,β-unsaturated carbonyl system allows for polymerization through various mechanisms, including radical and cationic polymerization, as well as thiol-ene and interpenetrated polymer network (IPN) formation. rsc.org

The resulting polymers could exhibit interesting properties for applications in nonlinear optics, photolithography, and as photoinitiators for polymerization reactions. researchgate.netacs.orgrsc.org The incorporation of the this compound moiety into polymer backbones or as side chains could lead to materials with tunable refractive indices, thermal stability, and photosensitivity. acs.org Furthermore, the potential for this compound and its derivatives to act as corrosion inhibitors is another area worthy of investigation. researchgate.net

Enhanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes. nih.govrsc.orgnih.govacs.org Future research on this compound will undoubtedly benefit from enhanced computational modeling. Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, conformational preferences, and spectroscopic properties of the molecule. biointerfaceresearch.comnih.govrsc.org Such studies can provide valuable insights into its reactivity and help in the rational design of new synthetic transformations. acs.org

Furthermore, the application of machine learning and artificial intelligence in chemistry is a rapidly growing field. nih.govrsc.orgnih.gov Predictive models can be developed to forecast the reactivity of this compound under various conditions, identify optimal synthetic routes, and even predict the biological activities of its derivatives. researchgate.netneliti.com These in silico approaches can significantly accelerate the discovery and development of new applications for this versatile compound by reducing the need for extensive and time-consuming experimental work.

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